Tadalafil-015-1S3S-HCl
Description
Overview of Tadalafil’s Core Chemical Structure and its Stereoisomers
Tadalafil (B1681874) is a pyrazinopyridoindole derivative, distinguished by a fused ring system that dictates its three-dimensional shape and, consequently, its pharmacological profile. nih.gov
Identification of Chiral Centers and Diastereomeric Relationships in Tadalafil and Analogues
The tadalafil molecule possesses two chiral centers, at the 6R and 12aR positions in the clinically used form. researchgate.net This chirality results in the existence of four possible stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). researchgate.netnih.gov The (6R,12aR) and (6S,12aS) isomers are enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (6R,12aS) and (6S,12aR) isomers form another enantiomeric pair. The relationship between any of the cis isomers and any of the trans isomers is diastereomeric; they are stereoisomers that are not mirror images of each other. acs.orgresearchgate.net
The specific spatial arrangement of atoms, or stereochemistry, is crucial for the biological activity of tadalafil. The cis-(6R,12aR) enantiomer is the most active and selective inhibitor of PDE5. nih.gov Studies have shown a high degree of diastereospecificity for PDE5 inhibition, with the cis-(6R,12aR) configuration demonstrating the most potent activity. acs.org In contrast, the (6R,12aS)-stereoisomers of tadalafil analogues have been found to have a 100-fold decrease in binding potency to PDE5. acs.org
Contextualizing Tadalafil-015-1S3S-HCl within the Tadalafil Stereochemical Landscape
This compound is an intermediate in the synthesis of certain tadalafil stereoisomers. Its chemical name is (1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester Hydrochloride. pharmaffiliates.comchemicalregister.com This compound possesses the (1S,3S) stereochemistry, which, through subsequent synthetic steps, can be used to generate specific stereoisomers of the final tadalafil molecule. The investigation of such intermediates is vital for understanding and controlling the stereochemical outcome of the synthesis.
Significance of Stereochemistry in Pharmaceutical Research and Development
The case of tadalafil underscores the critical importance of stereochemistry in the pharmaceutical industry. The three-dimensional structure of a drug molecule is paramount to its interaction with biological targets, such as enzymes and receptors. Different stereoisomers of a single compound can exhibit vastly different pharmacological and toxicological profiles. One isomer may be therapeutically active, while another could be inactive or even harmful.
Evolution of Synthetic Strategies for Tadalafil Stereoisomers and Precursors
The synthesis of enantiomerically pure tadalafil has been a subject of extensive research, leading to the development of various stereoselective synthetic strategies. A key reaction in many of these syntheses is the Pictet-Spengler reaction. lookchem.comnih.gov This reaction, when performed under specific conditions, can lead to the formation of the desired stereoisomers.
Early synthetic routes often resulted in a mixture of diastereomers that required separation, which can be a costly and inefficient process. nih.gov To overcome this, methods such as crystallization-induced asymmetric transformation (CIAT) have been developed. The CIAT process allows for the near-exclusive formation of the desired (1R,3R)-diastereoisomer of a key intermediate, which can then be converted to (6R,12aR)-tadalafil. acs.org
The choice of starting materials is also crucial. For instance, the use of D-tryptophan or L-tryptophan as a chiral starting material can direct the synthesis towards specific stereoisomers. nih.govnih.gov Research has also explored the use of ionic liquids as solvents to improve the efficiency and diastereoselectivity of the synthesis. lookchem.com
Academic Rationale for Detailed Investigation of this compound and Related Chiral Entities
The detailed investigation of specific stereoisomers and synthetic intermediates like this compound is driven by several academic and practical considerations. Understanding the structure-activity relationship (SAR) of different stereoisomers provides valuable insights into the binding of tadalafil to the PDE5 enzyme. This knowledge can guide the design of new, more potent, and selective PDE5 inhibitors. sci-hub.se
Furthermore, studying the formation and behavior of different stereoisomers helps in the development of more efficient and robust manufacturing processes. By understanding the factors that influence the stereochemical outcome of a reaction, chemists can design syntheses that produce the desired isomer in high yield and purity, minimizing the formation of unwanted side products.
The analysis of tadalafil stereoisomers also has implications for the detection of counterfeit medicines. Adulteration of pharmaceutical products with incorrect or a mixture of stereoisomers is a known issue. researchgate.net Analytical methods capable of separating and identifying all four stereoisomers of tadalafil are therefore essential for quality control and to ensure patient safety. oup.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H19ClN2O4 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
methyl (1S,3S)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H18N2O4.ClH/c1-24-20(23)15-9-13-12-4-2-3-5-14(12)21-19(13)18(22-15)11-6-7-16-17(8-11)26-10-25-16;/h2-8,15,18,21-22H,9-10H2,1H3;1H/t15-,18-;/m0./s1 |
InChI Key |
ROYJOKDTCKPQHK-NKGQWRHHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C([C@@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25.Cl |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25.Cl |
Origin of Product |
United States |
Stereocontrolled Synthesis and Derivatization of Tadalafil 015 1s3s Hcl
Precursor Selection and Asymmetric Induction in Tadalafil-015-1S3S-HCl Synthesis
The foundation of the stereocontrolled synthesis of Tadalafil (B1681874) intermediates lies in the strategic selection of chiral precursors. The inherent chirality of the starting material is leveraged to induce the desired stereochemistry in the product through a process known as asymmetric induction.
The amino acid tryptophan, available in both L- and D-enantiomeric forms, is the most common chiral pool starting material for the synthesis of the Tadalafil core structure. researchgate.net The choice between L-tryptophan and D-tryptophan directly dictates the initial stereochemical outcome of the key bond-forming reactions.
L-Tryptophan: Utilizing the naturally abundant and less expensive L-tryptophan methyl ester hydrochloride as the starting material typically leads to the formation of intermediates with an (S)-configuration at the carbon corresponding to the amino acid's alpha-center. researchgate.netplu.mxgoogle.com For instance, the initial cyclization reaction with piperonal (B3395001) yields a tetrahydro-β-carboline (THBC) scaffold with (1S,3S) stereochemistry. researchgate.net This approach, however, requires subsequent inversion of stereocenters to achieve the final (6R,12aR) configuration of Tadalafil. researchgate.netplu.mx
D-Tryptophan: Conversely, starting with D-tryptophan methyl ester hydrochloride allows for a more direct route to the desired final stereochemistry. researchgate.netcjph.com.cn The Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal can be optimized to directly produce the (1R,3R)-configured tetrahydro-β-carboline intermediate, which is a precursor to (6R,12aR)-Tadalafil. cjph.com.cngoogle.com
The economic disparity between the two enantiomers often makes the route starting from L-tryptophan attractive for large-scale production, despite the additional synthetic steps required for stereochemical correction. google.com The price of L-tryptophan methyl ester hydrochloride is reported to be less than a fifth of that of its D-enantiomer. google.com
The central chiral intermediate is the tetrahydro-β-carboline (THBC) core, formed by the condensation of a tryptophan derivative with an aldehyde, typically piperonal (heliotropin). cjph.com.cn The synthesis is designed to control the relative and absolute stereochemistry at the C-1 and C-3 positions of this core structure.
A common strategy starting from L-tryptophan involves several key transformations:
Initial Cyclization: The Pictet-Spengler reaction between L-tryptophan methyl ester hydrochloride and piperonal first yields a mixture of (1S,3S)-cis and (1S,3R)-trans THBCs. researchgate.net
N-Alkylation: The enantiomerically pure (1S,3S)-cis-1,3-disubstituted THBC is then converted into a (1S,3S)-cis-1,2,3-trisubstituted THBC through N-alkylation. researchgate.net
Epimerization and Deprotection: This trisubstituted intermediate is then subjected to base-catalyzed epimerization at the C-3 position to form the (1S,3R)-trans isomer, which can subsequently be converted into the desired (1R,3R) configuration needed for Tadalafil synthesis. researchgate.netplu.mx
This multi-step sequence highlights the importance of designing stable, crystalline intermediates that can be purified and stereochemically manipulated at various stages of the synthesis. researchgate.net
Advanced Synthetic Methodologies for Stereochemical Control
To overcome the challenges of controlling multiple stereocenters, chemists have developed and refined several advanced synthetic methods. These techniques are crucial for maximizing the yield of the desired stereoisomer while minimizing unwanted side products.
The Pictet-Spengler reaction is the cornerstone of Tadalafil synthesis, forming the fused tetracyclic ring system. wikipedia.org It involves the cyclization of a β-arylethylamine (tryptophan) with an aldehyde (piperonal) under acidic conditions. wikipedia.org Achieving high selectivity is paramount.
Stereoselectivity: The reaction can produce two diastereomers, cis and trans. The ratio of these isomers is highly dependent on the reaction conditions. Studies have shown that the choice of solvent is critical; using nitromethane (B149229) or acetonitrile (B52724) can lead to excellent stereoselectivity, with cis/trans ratios as high as 99:1. researchgate.net This high selectivity is attributed to the difference in solubility between the cis and trans hydrochloride salts of the product, which drives the equilibrium toward the less soluble isomer. researchgate.netnih.gov
Catalysis: While traditionally requiring strong acid and heat, the reaction can be catalyzed under milder conditions. wikipedia.org The use of an N-acyliminium ion intermediate, formed by acylating the initially formed imine, creates a more powerful electrophile that allows the reaction to proceed with high yields under mild conditions. wikipedia.org
Table 1: Solvent Effect on Stereoselectivity in Pictet-Spengler Reaction
| Solvent | Stereoselectivity (cis:trans) | Reference |
|---|---|---|
| Nitromethane | 99:1 | researchgate.net |
| Acetonitrile | 99:1 | researchgate.net |
| Acetic Acid (with Benzoic Acid catalyst) | 92:8 | researchgate.net |
| Isopropanol | Leads to epimeric mixtures | nih.gov |
Epimerization, the selective inversion of a single chiral center in a molecule with multiple centers, is a key strategy, particularly in syntheses starting from L-tryptophan. researchgate.netplu.mx The Tadalafil synthesis features two critical epimerization steps to convert the (S)-configurations at C-1 and C-3 to the desired (R)-configurations. researchgate.netplu.mx
Base-Catalyzed Epimerization at C-3: The (1S,3S)-1,2,3-trisubstituted-tetrahydro-β-carboline intermediate can be converted to the (1S,3R) isomer via a base-catalyzed epimerization. researchgate.netplu.mx This step effectively inverts the stereochemistry at the C-3 position.
Acid-Catalyzed Epimerization at C-1: Subsequently, an acid-catalyzed epimerization can be used to invert the C-1 position of a (1S,3R)-1,3-disubstituted-tetrahydro-β-carboline intermediate to yield the final (1R,3R) configuration. researchgate.netplu.mx
Epimerization at C-12a: In the final tetracyclic structure of Tadalafil, base-catalyzed epimerization can also occur at the C-12a position, adjacent to a carbonyl group, leading to the more thermodynamically stable (6R,12aS)-stereoisomer. researchgate.netpillbuys.com This highlights the importance of carefully controlled conditions throughout the synthesis and purification process.
To improve efficiency and yield, techniques that enrich the desired stereoisomer from a mixture in the reaction vessel (in-situ) are highly valuable. Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful example of such a technique used in Tadalafil synthesis. google.comgoogle.com
CIAT exploits the reversibility of epimerization and the differential solubility of diastereomeric products. google.comgoogle.com The process works as follows:
An epimerizing mixture of diastereomers is generated in solution.
Conditions are chosen (e.g., specific solvent, temperature) under which one diastereomer is significantly less soluble than the other. google.com
The desired, less soluble diastereomer crystallizes out of the solution. nih.gov
According to Le Chatelier's principle, the equilibrium in the solution shifts to replenish the crystallizing isomer, causing the more soluble isomer to convert (epimerize) into the less soluble one. google.comgoogle.com
This process can ultimately convert an entire racemic or diastereomeric mixture into a single, enantiomerically pure product. google.comgoogle.com In the synthesis of Tadalafil intermediates, CIAT can be applied to the hydrochloride salts of THBCs in solvents like nitromethane, allowing for the isolation of the desired cis-isomer in high yield and stereoselectivity from an epimerizing mixture. researchgate.netnih.gov
Optimization of Reaction Parameters for Enhanced Stereoisomeric Purity and Yield
Influence of Solvents and Reagents on Diastereoselectivity
The choice of solvent is a critical factor influencing the diastereomeric ratio (cis:trans) of the tetrahydro-β-carboline products formed during the Pictet-Spengler reaction. researchgate.netresearchgate.net The stereochemical outcome is highly sensitive to reaction conditions, and solvent polarity plays a significant role; apolar solvents generally favor the formation of the desired tetrahydro-β-carbolines. researchgate.net
The diastereoselectivity is largely attributed to the solubility difference between the hydrochloride salts of the cis and trans products in the chosen solvent system. researchgate.netgoogle.com A key strategy involves selecting a solvent in which the desired diastereomer is insoluble and precipitates from the reaction mixture, thereby driving the equilibrium towards its formation, a process known as crystallization-induced asymmetric transformation. researchgate.netgoogle.com
Studies on the reaction between D-tryptophan methyl ester hydrochloride and piperonal have demonstrated that the best stereoselectivity (cis/trans ratio of 99:1) can be achieved using nitromethane or acetonitrile as the solvent. researchgate.net Other solvents have been explored to improve reaction efficiency and environmental friendliness. For instance, replacing dichloromethane (B109758) (CH2Cl2) with higher-boiling solvents like n-propanol, toluene (B28343), or acetonitrile can lead to faster reaction times with comparable yields and purity. google.com The use of water as a green solvent has also been investigated, proving effective for achieving high stereoselectivity. researchgate.net
Table 1: Effect of Solvent on Diastereoselectivity in Pictet-Spengler Reaction
| Solvent | Typical Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|
| Nitromethane | 99:1 | researchgate.net |
| Acetonitrile | 99:1 | researchgate.net |
| Dichloromethane (CH₂Cl₂) | 60:40 | sci-hub.segoogle.com |
| Isopropyl Alcohol | High yield of cis-isomer | google.com |
| Water | High stereoselectivity (single isomer) | researchgate.net |
Catalytic Approaches for Stereocontrol in this compound Synthesis (e.g., DMAP, HATU)
Catalysis provides another layer of control in the synthesis of tadalafil intermediates. The classic Pictet-Spengler reaction is acid-catalyzed, typically using a Brønsted acid like trifluoroacetic acid (TFA). sci-hub.segoogle.com However, more sophisticated catalytic systems are employed, particularly in subsequent modification steps or in alternative synthetic routes.
DMAP (4-dimethylaminopyridine) has been utilized as a nucleophilic catalyst in an N-acyliminium Pictet-Spengler route. google.comresearchgate.net In this approach, an imine formed from D-tryptophan methyl ester and piperonal is reacted with N-fluorenylmethoxycarbonyl sarcosyl chloride (Fmoc-Sar-Cl) in the presence of DMAP. google.comresearchgate.net This catalytic step yields a mixture of cis and trans products. researchgate.net
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective peptide coupling reagent that has proven crucial in the synthesis of tadalafil derivatives, particularly dimers. jst.go.jpnih.gov While standard coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), even with additives like HOBt or DMAP, were found to be ineffective for coupling sterically hindered amines, HATU successfully facilitates the amide bond formation in moderate to good yields. jst.go.jp This makes HATU the reagent of choice for constructing complex, dimeric analogues from the core tetrahydro-β-carboline structure. jst.go.jpjst.go.jp
Synthesis of Novel Tadalafil-Related Chiral Analogues and Derivatives from this compound (if applicable as a building block)
The chiral tetrahydro-β-carboline intermediate, this compound, serves as a versatile scaffold for the synthesis of a wide array of novel analogues. nih.gov By modifying the substituents on the carboline ring system or the piperonyl moiety, researchers can explore new chemical space and investigate structure-activity relationships. The enantiopure nature of the intermediate is crucial, as the biological activity of the final compounds is often highly dependent on their stereochemistry.
Approaches to Dimeric and Other Structurally Modified Tadalafil-Type Compounds
A significant area of investigation has been the synthesis of dimeric tadalafil analogues, often required as analytical reference standards. jst.go.jpnih.gov These complex molecules are typically synthesized by coupling two molecules of the tadalafil precursor amine with a dicarboxylic acid linker. jst.go.jp
The success of this approach hinges on the choice of coupling reagent. As detailed in section 2.3.2, initial attempts to synthesize dimeric analogues using common reagents were largely unsuccessful. The breakthrough came with the use of HATU, which proved efficient for the diamide (B1670390) formation from a diacid and the sterically demanding tetrahydro-β-carboline amine intermediate. jst.go.jp This method has been used to produce compounds such as bisprehomotadalafil. jst.go.jpnih.gov This research not only provided access to these dimeric structures but also led to the structural revision of previously misidentified analogues from trans- to cis-isomers. jst.go.jp
Table 2: Efficacy of Coupling Reagents in Dimeric Tadalafil Analogue Synthesis
| Coupling Reagent(s) | Observed Outcome for Dimer Synthesis | Reference |
|---|---|---|
| DCC (N,N'-dicyclohexylcarbodiimide) | Trace amounts of product | jst.go.jp |
| EDCI / HOBt / DMAP | Trace amounts of product | jst.go.jp |
| PyBOP | Trace amounts of product | jst.go.jp |
| HATU | Effective, moderate to good yields | jst.go.jpnih.govjst.go.jp |
Advanced Analytical Characterization and Purity Profiling of Tadalafil 015 1s3s Hcl and Its Stereoisomers
Chromatographic Techniques for Stereoisomer Separation and Quantification
Chromatographic methods are indispensable for the separation and quantification of Tadalafil (B1681874) stereoisomers. The subtle differences in the three-dimensional arrangement of these molecules necessitate the use of specialized chiral stationary phases or chiral selectors in the mobile phase to achieve resolution.
Development and Validation of Chiral High-Performance Liquid Chromatography (HPLC) Methods
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the stereoselective analysis of Tadalafil. The development of robust chiral HPLC methods involves a systematic optimization of the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve baseline separation of all four stereoisomers. tandfonline.comoup.com
Several studies have focused on developing and validating stereoselective HPLC methods for the simultaneous quantification of Tadalafil and its enantiomer and two diastereomers. tandfonline.combohrium.com A common approach involves the use of polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose. For instance, a Lux Cellulose-3 column has been successfully employed to separate all isomers within a 24-minute runtime. tandfonline.comresearchgate.net Another effective stationary phase is the Chiralpak AD column, which has demonstrated the ability to achieve baseline separation of the four isomers in under 30 minutes. oup.comnih.gov
The mobile phase composition is a critical parameter in achieving optimal separation. A mixture of hexane (B92381) and isopropyl alcohol is frequently used, with the ratio adjusted to fine-tune the retention and resolution of the isomers. oup.comnih.gov For example, a mobile phase of hexane-isopropyl alcohol (1:1, v/v) has been shown to provide a resolution of more than 2.0 between the enantiomeric pairs. oup.com In other methods, varied compositions of water, acetonitrile (B52724), and acetic acid in a gradient mode are utilized. tandfonline.comresearchgate.net
Validation of these chiral HPLC methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). tandfonline.comresearchgate.net Linearity for Tadalafil and its isomers has been demonstrated over specific concentration ranges with high correlation coefficients (r > 0.999). tandfonline.comresearchgate.net The methods are proven to be accurate, with recovery values typically falling within a narrow range around 100%. tandfonline.com The precision of the methods is confirmed by low relative standard deviation (RSD) values for repeated measurements. oup.comnih.gov
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm) | Chiralpak AD column |
| Mobile Phase | Water, Acetonitrile, Acetic Acid (gradient) | Hexane:Isopropyl Alcohol (1:1, v/v) |
| Flow Rate | 0.40 mL/min | Not Specified |
| Detection | 285 nm | 220 nm |
| Run Time | 24 minutes | 30 minutes |
| Resolution | > 2.3 | > 2.0 |
| LOD | 0.06 µg/mL | 0.60 - 1.80 ng |
| LOQ | 0.10 µg/mL | 0.60 - 1.80 ng |
| Linearity (Tadalafil) | 0.10-400 µg/mL | Not Specified |
| Linearity (Isomers) | 0.10-4.0 µg/mL | Not Specified |
| Correlation Coefficient | 0.999 | Not Specified |
Application of High-Performance Thin-Layer Chromatography (HPTLC) for Stereoisomer Analysis
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative for the analysis of Tadalafil and its related compounds. researchgate.netresearchgate.net This technique utilizes high-performance silica (B1680970) gel plates as the stationary phase and a suitable solvent system as the mobile phase to achieve separation. researchgate.net
For the analysis of Tadalafil, HPTLC methods have been developed using pre-coated silica gel 60 F254 aluminum plates. researchgate.net The choice of the mobile phase is crucial for effective separation. A mixture of toluene (B28343) and methanol (B129727) (e.g., 7.2:2.8 v/v) has been successfully used, resulting in a well-defined band for Tadalafil with a specific Rf value (e.g., 0.50 ± 0.02). researchgate.net Another developing system reported for the separation of Tadalafil in combination with other drugs is ethyl acetate (B1210297), acetonitrile, and ammonia (B1221849) (8:1:1, v/v), yielding an Rf value of 0.8 for Tadalafil. nih.gov
Densitometric scanning is employed for the quantification of the separated components, typically in the UV region (e.g., 284 nm or 285 nm). researchgate.net The method's validation includes establishing linearity over a defined concentration range (e.g., 300-800 ng/band) and demonstrating high accuracy and precision. researchgate.net HPTLC methods have also been developed as stability-indicating assays, capable of separating the parent drug from its degradation products formed under stress conditions such as acid and alkali hydrolysis, oxidation, and photodegradation.
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Silica gel 60 F254 aluminum sheets | Pre-coated silica gel 60F-254 aluminum plates |
| Mobile Phase | Toluene:Methanol (7.2:2.8 v/v) | Hexane:Isopropyl alcohol:Acetonitrile (5:4:1 v/v/v) |
| Detection Wavelength | 284 nm | 285 nm |
| Rf Value | 0.50 ± 0.02 | 0.65 |
| Linearity Range | 300 - 800 ng/band | 200 - 600 ng/spot |
| Correlation Coefficient | 0.9994 | Not Specified |
| LOD | Not Specified | 30 ng/spot |
| LOQ | Not Specified | 90 ng/spot |
Capillary Electrophoresis for High-Resolution Separation of Tadalafil-Related Chiral Compounds
Capillary Electrophoresis (CE) is a powerful technique that provides high-resolution separation of chiral compounds, including the stereoisomers of Tadalafil. nih.govresearchgate.net Since Tadalafil stereoisomers are non-charged, their separation by CE requires the addition of a chiral selector to the background electrolyte (BGE). nih.gov
Cyclodextrins (CDs) and their derivatives are widely used as chiral selectors in CE for the enantioseparation of Tadalafil isomers. nih.gov Over 20 different charged CD derivatives have been investigated, with several candidates from both positively and negatively charged hosts proving effective. nih.gov For instance, sulfobutyl-ether-α-CD has been used to achieve baseline resolution of all four stereoisomers. nih.gov The interaction between the Tadalafil isomers and the CD cavity leads to the formation of transient diastereomeric complexes with different electrophoretic mobilities, thus enabling their separation. researchgate.net
The optimization of CE separation involves adjusting the type and concentration of the chiral selector, the pH and concentration of the BGE, and the applied voltage. nih.govresearchgate.net A typical BGE might consist of a Tris-acetic acid buffer at a specific pH. nih.gov The migration order of the enantiomers can sometimes be reversed depending on the cavity size of the cyclodextrin (B1172386) used (e.g., α-CD vs. β-CD derivatives). nih.gov The high efficiency and resolving power of CE make it a valuable tool for the chiral purity analysis of Tadalafil. researchgate.net
Spectroscopic and Spectrometric Elucidation of Stereochemical Configuration
While chromatographic techniques are excellent for separating stereoisomers, spectroscopic and spectrometric methods are essential for their structural elucidation and definitive stereochemical assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the stereochemical assignment of Tadalafil isomers. researchgate.net Both 1D (¹H and ¹³C) and 2D NMR experiments are employed to determine the relative and absolute configurations of the chiral centers.
¹H NMR spectroscopy can be used to gain insights into the host-guest inclusion complex formation between Tadalafil stereoisomers and chiral selectors like cyclodextrins. researchgate.net Complexation-induced chemical shift changes in the ¹H NMR spectrum can reveal which parts of the Tadalafil molecule are interacting with the chiral selector, providing a deeper understanding of the chiral recognition mechanism. nih.gov For example, studies have shown that the benzodioxole moiety of Tadalafil plays a significant role in its interaction with the cyclodextrin cavity. nih.gov
Furthermore, advanced NMR techniques, often in combination with computational modeling, can help in the unambiguous assignment of the absolute configuration of each stereoisomer. researchgate.net Quantitative NMR (qNMR) has also been developed as a method for the determination of Tadalafil in bulk drugs and tablets, using an internal standard for accurate quantification. nih.gov
Mass Spectrometry (MS) and LC-MS/MS for Molecular Structure and Purity Confirmation
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the confirmation of molecular structure and the assessment of purity. nih.govsemanticscholar.org
In the analysis of Tadalafil, electrospray ionization (ESI) is commonly used, typically in the positive ion mode, to generate the protonated molecule [M+H]⁺. nih.govsemanticscholar.org For Tadalafil, this corresponds to a precursor ion with a mass-to-charge ratio (m/z) of 390.4. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) is then used to fragment the precursor ion, generating characteristic product ions that serve as a structural fingerprint for the molecule. A common and abundant product ion for Tadalafil is observed at m/z 268.3. nih.govsemanticscholar.org The specific transition from the precursor ion to the product ion (e.g., m/z 390.4 → 268.3) is monitored in a technique called Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity for quantification. nih.govresearchgate.net
LC-MS/MS methods are validated for parameters such as recovery and matrix effect to ensure reliable quantification. nih.govsemanticscholar.org The high selectivity of LC-MS/MS allows for the accurate determination of Tadalafil and its impurities, even in complex matrices, making it an invaluable tool for purity profiling. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Tadalafil | 390.4 / 390.3 | 268.3 / 268.2 | Positive ESI |
| Tadalafil-d3 (IS) | 393.1 | 271.2 | Positive ESI |
Circular Dichroism (CD) and Optical Rotation for Enantiomeric Purity Determination
The determination of enantiomeric purity is critical in the quality control of chiral pharmaceutical compounds like Tadalafil-015-1S3S-HCl. Chiroptical spectroscopic methods, including Circular Dichroism (CD) and Optical Rotation (also known as Optical Rotatory Dispersion or ORD), are powerful techniques for distinguishing between stereoisomers. nih.govacs.org These methods are essential for confirming the absolute configuration and quantifying the presence of unwanted enantiomers or diastereomers.
Optical Rotation/Optical Rotatory Dispersion (ORD) measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The magnitude and sign (+ or -) of the rotation are characteristic of a specific enantiomer. For a given compound, its enantiomer will rotate the plane of polarized light by an equal magnitude but in the opposite direction. This technique is fundamental for determining optical purity by comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer. thieme-connect.de While ORD provides a single value at a specific wavelength, it can be a rapid and effective tool for purity assessment. aliyuncs.comnih.gov
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is obtained by plotting the difference in absorbance (ΔA) as a function of wavelength. Enantiomers produce mirror-image CD spectra, making this technique highly specific for stereochemical analysis. nih.gov
Studies have demonstrated the effectiveness of combining Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and ORD to definitively assign the absolute configuration of all four stereoisomers of tadalafil. nih.govacs.orgresearchgate.net By comparing experimentally obtained VCD spectra with computationally simulated ones, the absolute configuration of the enantiomeric pair (6R, 12aR)/(6S, 12aS) can be confidently assigned. nih.govacs.org The simultaneous use of these chiroptical methods, often complemented by NMR spectroscopy, enhances the reliability of stereochemical assignments for all diastereoisomers. researchgate.net VCD, in particular, has been shown to be a superior method for discriminating between diastereoisomers. researchgate.net
Method Validation and Quality Control for this compound Purity
Robust analytical methods are required to ensure the purity and quality of this compound. Method validation, performed according to guidelines from the International Conference on Harmonisation (ICH), demonstrates that an analytical procedure is suitable for its intended purpose. nih.gov For stereoisomeric analysis, this involves validating parameters that prove the method can accurately and reliably separate and quantify the desired stereoisomer from its counterparts.
Specificity, Linearity, Accuracy, and Precision in Stereoisomeric Analysis
Validated stereoselective Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods are commonly employed for the simultaneous quantification of tadalafil and its stereoisomers. tandfonline.comresearchgate.net
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as its isomers, impurities, or degradation products. nih.gov In the context of this compound, specificity is demonstrated by achieving baseline resolution between the peaks of all stereoisomers. tandfonline.comresearchgate.net Chromatographic methods have been developed that can separate the four primary stereoisomers of tadalafil within a single run, with resolution values greater than 2.3 between any two isomers, confirming the method's specificity. tandfonline.com
Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For the analysis of tadalafil and its stereoisomers, linearity is typically established over a range of concentrations. Correlation coefficients (r²) greater than 0.999 are consistently achieved, indicating a strong linear relationship. nih.govtandfonline.com
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%). nih.gov For stereoisomeric analysis of tadalafil, recovery values typically fall within the range of 98-102%, demonstrating the method's accuracy. ijpar.comscielo.br
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov The precision is expressed as the Relative Standard Deviation (%RSD). For tadalafil analysis, %RSD values are consistently below 2.0%, which is a common acceptance criterion. ijpar.comresearchgate.netacademicjournals.org
| Validation Parameter | Typical Acceptance Criteria (ICH) | Reported Findings for Tadalafil Stereoisomer Analysis |
|---|---|---|
| Specificity | Analyte peak is well-resolved from other components (impurities, isomers). Resolution > 2. | Resolution of >2.3 achieved between all four stereoisomers. tandfonline.com |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | r² of 0.9998 reported for tadalafil over a range of 60-140 µg/mL. nih.gov |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% | Recoveries ranged from 99.86% to 100.36%. scielo.br |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 2.0% | Intra-day variation reported as 0.38% to 0.81%; Inter-day variation as 0.45% to 1.90%. researchgate.net |
Identification and Quantification of Impurities and Degradation Products in this compound
The identification and control of impurities and degradation products are crucial for ensuring the safety and efficacy of an Active Pharmaceutical Ingredient (API). Stability-indicating analytical methods, typically HPLC or UPLC, are developed to separate the API from any substances that may form during manufacturing or upon storage. academicjournals.org
Forced degradation studies are performed to intentionally degrade the API under various stress conditions, including acid and base hydrolysis, oxidation, and exposure to heat and light. rjptonline.orgufmg.br Tadalafil has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions. ufmg.br In one study, significant degradation (12.78%) was observed after refluxing in 1N HCl, leading to the formation of a specific degradation product. asianpubs.org However, the API showed stability under thermal and photolytic stress. asianpubs.org
Process-related impurities can also arise during the synthesis of the API. Six process-related impurities have been identified in tadalafil bulk substance, originating from unreacted starting materials or side reactions. researchgate.net For instance, Impurity A is an unreacted starting material (a β-carboline acid), while Impurity B is formed by the dimerization of this starting material. researchgate.net The structures of these impurities are typically elucidated using techniques like LC-MS, HRMS, and NMR. asianpubs.orgresearchgate.net
Once identified, these impurities and degradation products must be quantified using a validated analytical method. The method must be sensitive enough to detect these substances at very low levels. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key validation parameters. For tadalafil analysis, LOD and LOQ values as low as 0.05 µg/mL and 0.5 µg/mL, respectively, have been reported, indicating high sensitivity. academicjournals.org
| Impurity/Degradation Product | Type | Origin/Stress Condition | Analytical Method for Detection |
|---|---|---|---|
| Diastereomer (6S, 12aR) | Degradation Product | Acidic Hydrolysis tandfonline.comresearchgate.net | Stereoselective RP-HPLC tandfonline.com |
| Diastereomer (6R, 12aS) | Degradation Product | Alkaline Hydrolysis tandfonline.comresearchgate.net | Stereoselective RP-HPLC tandfonline.com |
| Various Oxidative Degradants | Degradation Product | Oxidative Stress (e.g., H₂O₂) academicjournals.orgufmg.br | RP-HPLC, UPLC-MS/MS academicjournals.orgufmg.br |
| Impurity A (β-carboline acid) | Process-Related | Unreacted starting material researchgate.net | HPLC, LC-MS researchgate.net |
| Impurity B (Dimer) | Process-Related | Dimerization of starting material researchgate.net | HPLC, LC-MS researchgate.net |
| Impurity F (Dichloro-adduct) | Process-Related | Reaction with dichloroacetylchloride impurity in a reagent researchgate.net | HPLC, LC-MS researchgate.net |
Unable to Generate Article: The compound “this compound” is not documented in publicly available scientific literature.
Following a comprehensive search of scientific databases, chemical registries, patent literature, and academic publications, no specific information has been found for a compound designated as “this compound”. This designation does not correspond to a recognized Tadalafil stereoisomer or a related chiral compound within the public domain.
The nomenclature "(1S,3S)" has been identified in the context of synthetic precursors to Tadalafil, specifically certain tetrahydro-β-carboline intermediates. nih.govmdpi.com However, this stereochemical descriptor, in combination with "Tadalafil-015" and its hydrochloride salt form, does not lead to any identifiable final compound with associated preclinical data on enzymatic interactions, computational modeling, or metabolic pathways.
The alphanumeric code "015" may represent a proprietary internal designation from a pharmaceutical company or research institution, and as such, information pertaining to its synthesis, structure, and biological activity is not publicly accessible.
Due to the absence of any verifiable data for “this compound”, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The instructions to focus solely on the specified compound and to provide detailed research findings cannot be fulfilled. Any attempt to do so would result in speculation or the fabrication of data, which would be scientifically unsound.
Therefore, the generation of the requested article on the "Molecular and Enzymatic Interactions of this compound" cannot be completed.
Future Research Directions and Academic Applications in Tadalafil Stereochemistry
Development of Novel Stereoselective Catalytic Systems for Tadalafil-015-1S3S-HCl Synthesis
The synthesis of enantiomerically pure Tadalafil (B1681874) is a key challenge, with most established routes starting from the more expensive D-tryptophan to obtain the desired (6R, 12aR) configuration. google.com Future research is increasingly focused on developing highly efficient and stereoselective catalytic systems that can utilize less expensive starting materials, such as L-tryptophan or racemic tryptophan. google.comresearchgate.net
A pivotal step in many Tadalafil syntheses is the Pictet-Spengler reaction. researchgate.net Research into novel catalysts for this reaction aims to achieve higher stereoselectivity, yielding specific intermediates that can be converted to the final desired isomer. For instance, investigations have explored acid-catalyzed Pictet-Spengler reactions, with benzoic acid showing good stereoselectivity. researchgate.net The development of metal-catalyzed systems, potentially using iron or ruthenium complexes, in dynamic kinetic resolution processes represents a promising frontier for producing chiral alcohols and amines that are precursors to complex molecules like Tadalafil. mdpi.com
Furthermore, research into base-catalyzed epimerization at key chiral centers is crucial. researchgate.net A clean and general DBU-catalyzed epimerization at the C-12a position of Tadalafil-like tetracyclic compounds has been studied, allowing for the stereodivergent synthesis of different isomers. researchgate.net Future work could focus on developing catalytic systems that can selectively produce or interconvert specific intermediates, such as those with a (1S, 3S) configuration, which are instrumental in syntheses starting from L-tryptophan. researchgate.net The use of chiral acids to induce crystallization-induced asymmetric transformation is another innovative approach to producing enantiomerically pure intermediates from racemic mixtures. google.com
Table 1: Catalytic Strategies in Tadalafil Synthesis
| Catalytic Approach | Key Reaction | Starting Material Example | Goal |
| Acid Catalysis | Pictet-Spengler Reaction | D-tryptophan methyl ester | High cis/trans stereoselectivity. researchgate.net |
| Base-Catalyzed Epimerization | Epimerization at C-12a | Tadalafil-like tetracycles | Stereodivergent synthesis of isomers. researchgate.net |
| Chiral Acid Resolution | Asymmetric Transformation | Racemic Tryptophan | Enantiomerically pure intermediates. google.com |
| Metal-Catalyzed DKR | Dynamic Kinetic Resolution | Racemic secondary alcohols | Enantiopure building blocks. mdpi.com |
Application of Advanced Spectroscopic Techniques for Real-time Stereochemical Monitoring
The precise control of stereochemistry during synthesis requires sophisticated monitoring. Process Analytical Technology (PAT) initiatives encourage the use of real-time monitoring to ensure process control and product quality. mdpi.comresearchgate.net Advanced spectroscopic techniques are at the forefront of this effort.
Vibrational spectroscopy, including Raman, Near-Infrared (NIR), and Mid-Infrared (MIR) spectroscopy, provides molecular-level information by probing the vibrational modes of molecules. mdpi.com These techniques are powerful tools for on-line monitoring. mdpi.com For instance, Raman spectroscopy can offer unique spectral fingerprints for different stereoisomers, allowing for real-time tracking of their formation and interconversion during a reaction without the need for sample extraction. mdpi.com Similarly, UV/Visible spectroscopy, a non-destructive and cost-effective method, can monitor concentrations of key components like proteins and compounds with aromatic rings, such as the tryptophan-derived core of Tadalafil. mdpi.com
Fluorescence spectroscopy is another promising technique for in-line monitoring of bioprocesses and could be adapted for chemical synthesis. mdpi.comresearchgate.net The application of these real-time methods would allow for precise control over reaction conditions to maximize the yield of the desired stereoisomer and minimize impurities, moving beyond traditional off-line analysis like HPLC. researchgate.net
Computational Design of Highly Selective Tadalafil-Related Chiral Probes
Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery and analysis. nih.gov In the context of Tadalafil stereochemistry, these methods can be used to design highly selective chiral probes for detecting and quantifying specific stereoisomers.
By modeling the three-dimensional structures of Tadalafil isomers and their interactions with chiral selectors (such as those used in chromatography columns), researchers can predict which selectors will provide the best separation. nih.govphenomenex.com This computational insight accelerates the development of new analytical methods.
Furthermore, understanding the structure-activity relationship is crucial. Molecular modeling has been used to evaluate how different stereochemical configurations (R,R vs. R,S, S,R, and S,S) of Tadalafil analogues affect their ability to inhibit phosphodiesterase 5 (PDE5). nih.gov Such studies have revealed that the R absolute configuration at specific carbon atoms is essential for PDE5 inhibition. nih.gov This knowledge can be leveraged to design chiral probes—molecules that bind selectively to one stereoisomer over others—which could be used in bioanalytical assays or as imaging agents.
Role of this compound and Other Stereoisomers as Reference Standards in Pharmaceutical Analysis
The pharmacological and toxicological profiles of different stereoisomers of a drug can vary significantly. researchgate.net Therefore, controlling the enantiomeric and diastereomeric purity of Tadalafil is a critical aspect of quality control for generic drug manufacturers and regulatory agencies. phenomenex.comsigmaaldrich.com This necessitates the availability of pure stereoisomers, including (6R, 12aS), (6S, 12aS), and (6S, 12aR), as certified reference standards. researchgate.netnih.gov
These reference materials are essential for validating analytical methods, such as high-performance liquid chromatography (HPLC), used to detect and quantify impurities in the bulk drug substance and final dosage forms. researchgate.netsigmaaldrich.comsigmaaldrich.com The United States Pharmacopeia (USP) monograph for Tadalafil, for example, requires a system suitability test that involves generating the (6R, 12aS) diastereomer to ensure the analytical column can adequately separate it from the active (6R, 12aR) isomer. phenomenex.com
The presence of unintended stereoisomers, even in small amounts, can pose a potential health risk, especially since their safety profiles are often unknown. nih.govresearchgate.net Cases of counterfeit medicines have been found to contain mixtures of Tadalafil and its diastereomers, highlighting the importance of robust analytical methods that can distinguish between all possible stereoisomers. nih.govresearchgate.net Therefore, compounds like this compound, representing specific stereochemical configurations of intermediates or impurities, are invaluable as reference standards for ensuring the safety and efficacy of the final pharmaceutical product.
Investigations into Stereoisomer Interconversion Mechanisms and Thermodynamic Stability
Understanding the stability of Tadalafil and the conditions under which its stereoisomers might interconvert is crucial for its formulation and storage. europa.eu Forced degradation studies have shown that Tadalafil can convert into its diastereomers under specific conditions; for example, conversion to the (6S, 12aR) diastereomer occurs in acidic conditions, while alkaline conditions can lead to the formation of the (6R, 12aS) diastereomer. researchgate.net Future research will likely focus on elucidating the precise mechanisms and kinetics of these interconversions.
The thermodynamic stability of different physical forms of Tadalafil is also an active area of investigation. Tadalafil is practically insoluble in water, which can limit its bioavailability. fda.gov One approach to improve solubility is the formation of amorphous solid dispersions with polymers like vinylpyrrolidone and vinyl acetate (B1210297) block copolymer (PVP-VA). nih.govsigmaaldrich.com Studies have focused on determining the thermodynamic solubility of Tadalafil in these polymers to predict the long-term physical stability of the amorphous form. nih.govsigmaaldrich.com Research has shown that solid dispersions containing 10-20% of the drug remained stable and did not crystallize over a two-month period at elevated temperatures. nih.gov Further investigations into the interplay between stereochemical configuration and the thermodynamic stability of these advanced formulations are warranted.
Table 2: Stability and Interconversion of Tadalafil Stereoisomers
| Condition | Observation | Reference |
| Acidic Conditions | Conversion of Tadalafil to (6S, 12aR) diastereomer. | researchgate.net |
| Alkaline Conditions | Conversion of Tadalafil to (6R, 12aS) diastereomer. | researchgate.net |
| Solid State | No degradation observed under heat, humidity, and light. | europa.eu |
| Amorphous Solid Dispersion | Systems with 10-20% drug in PVP-VA are physically stable. | nih.gov |
Novel Approaches for Enantiomeric and Diastereomeric Resolution in Complex Mixtures
The separation of Tadalafil's four stereoisomers is a significant analytical challenge. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for this purpose. researchgate.netnih.gov A variety of chiral columns, such as Lux Cellulose-3, Lux Amylose-1, and Chiralpak AD, have been successfully employed to achieve baseline separation of all four isomers. phenomenex.comresearchgate.netnih.gov
Future research in this area will focus on developing even more efficient and rapid separation methods. This includes the exploration of new and more selective chiral stationary phases and the optimization of mobile phase compositions to improve resolution and reduce analysis time. researchgate.netresearchgate.net For example, one method achieved separation of all four isomers within 24 minutes with a resolution of more than 2.3 between any two peaks. researchgate.net Another method using a macro cyclic glycopeptide stationary phase resolved the (R,R)-tadalafil from its enantiomer with a resolution greater than 2.4. researchgate.net The development of stereoselective RP-HPLC methods offers a cost-effective alternative to normal-phase chromatography. researchgate.net These advanced analytical techniques are vital for quality control in pharmaceutical manufacturing and for the analysis of counterfeit medicines. nih.govresearchgate.net
Table 3: Comparison of HPLC Methods for Tadalafil Isomer Resolution
| Column | Mobile Phase | Detection | Key Finding | Reference |
| Chiralpak AD | Hexane-isopropyl alcohol (1:1, v/v) | 220 nm | Baseline separation of four isomers in <30 min. | nih.gov |
| Lux Cellulose-3 (3 µm) | Water, acetonitrile (B52724), acetic acid (gradient) | 285 nm | All isomers eluted within 24 minutes; resolution >2.3. | researchgate.net |
| Lux Amylose-1 (5 µm) | Hexanes / Isopropanol / Acetonitrile | Not Specified | Meets USP monograph requirements for separating (6R, 12aS) diastereomer. | phenomenex.com |
| Macro cyclic glycopeptide | Reverse phase solvents | Not Specified | Chiral RP-LC method; resolution >2.4 between enantiomers. | researchgate.net |
Q & A
Basic Research Questions
Q. How should researchers design experiments to synthesize and characterize Tadalafil-015-1S3S-HCl with reproducibility?
- Methodological Answer :
- Synthesis Design : Follow strict stoichiometric ratios and reaction conditions (e.g., temperature, solvent purity) documented in a stepwise protocol. Include validation steps such as intermediate purity checks using thin-layer chromatography (TLC) .
- Characterization : Use a combination of HPLC (≥95% purity threshold), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (exact mass verification). For novel derivatives, provide full spectral data and elemental analysis .
- Data Reporting : Tabulate critical parameters (e.g., retention times, spectral peaks) in supplementary materials to avoid redundancy in the main text .
Q. What are the minimum analytical requirements to confirm the identity of this compound in a research setting?
- Methodological Answer :
- Core Techniques :
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | Column type, mobile phase, retention time |
| NMR | Structural elucidation | δ values, coupling constants |
| MS | Molecular weight confirmation | m/z ratio, fragmentation pattern |
- Validation : Compare data with reference standards or published spectra. For novel analogs, include IR and X-ray crystallography (if applicable) .
Q. How can researchers ensure ethical and statistically robust in vitro pharmacological assays for this compound?
- Methodological Answer :
- Controls : Use positive (e.g., sildenafil for PDE5 inhibition) and negative controls (vehicle-only). Include dose-response curves with triplicate measurements .
- Statistical Methods : Apply ANOVA for inter-group comparisons and report p-values with confidence intervals. Predefine exclusion criteria for outliers .
Advanced Research Questions
Q. How should contradictory pharmacokinetic data between in vitro and in vivo models of this compound be resolved?
- Methodological Answer :
- Data Reconciliation :
Cross-validate assays (e.g., LC-MS/MS for plasma concentration vs. fluorometric enzyme assays).
Adjust for species-specific metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans).
Use compartmental modeling to predict bioavailability discrepancies .
- Case Study Example : If in vitro IC₅₀ is 2 nM but in vivo ED₅₀ is 10 mg/kg, investigate protein binding or tissue penetration barriers .
Q. What strategies optimize the stability profiling of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing :
| Condition | Parameters | Duration |
|---|---|---|
| High humidity | 75% RH, 40°C | 1–3 months |
| Photolytic | UV-Vis exposure | 48–72 hrs |
- Analytical Focus : Monitor degradation products via LC-MS and quantify using validated calibration curves. Apply Arrhenius equation for shelf-life extrapolation .
Q. How can researchers validate specificity challenges in analytical methods for this compound metabolites?
- Methodological Answer :
- Method Development :
Use forced degradation studies (acid/base hydrolysis, oxidation) to generate metabolites.
Employ high-resolution MS/MS to distinguish isobaric metabolites.
Cross-reference with synthetic standards or spiked biological matrices .
- Documentation : Include peak purity plots and resolution factors in supplementary data .
Data Contradiction Analysis
Q. How to address discrepancies in reported PDE5 inhibition potency of this compound across studies?
- Methodological Answer :
- Root-Cause Investigation :
- Assay Variability : Compare buffer pH, enzyme sources (recombinant vs. tissue-derived), and substrate concentrations .
- Data Normalization : Standardize activity measurements to internal controls (e.g., % inhibition relative to baseline).
- Meta-Analysis : Use forest plots to visualize effect sizes and heterogeneity metrics (I² statistic) .
Research Design and Reporting
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
- Methodological Answer :
- Apply PICO :
- Population : Target enzyme/receptor (e.g., PDE5).
- Intervention : this compound dosage/concentration.
- Comparison : Existing PDE5 inhibitors (e.g., tadalafil analogs).
- Outcome : IC₅₀, selectivity ratio.
- Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. How to structure a discussion section comparing this compound’s efficacy with prior analogs?
- Methodological Answer :
Tabulate key metrics (e.g., IC₅₀, logP, half-life) from literature.
Discuss mechanistic differences (e.g., binding kinetics, allosteric modulation).
Address limitations (e.g., lack of clinical data) and propose follow-up studies (e.g., primate models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
